1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride

Monoamine oxidase inhibition LSD1 inhibition Mechanism-based inactivation

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a geminally substituted phenylcyclopropylamine derivative bearing a cyclopropylmethoxy ether at the meta position and a fluorine atom at the para position of the phenyl ring. This compound belongs to the arylcyclopropylamine class, which is historically validated as a scaffold for irreversible inhibition of flavin-dependent amine oxidases including monoamine oxidase A (MAO A), monoamine oxidase B (MAO B), and lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
Cat. No. B12075904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride
Molecular FormulaC13H17ClFNO
Molecular Weight257.73 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C3(CC3)N)F.Cl
InChIInChI=1S/C13H16FNO.ClH/c14-11-4-3-10(13(15)5-6-13)7-12(11)16-8-9-1-2-9;/h3-4,7,9H,1-2,5-6,8,15H2;1H
InChIKeyWHXUTIWWIYICMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride: Structural Identity, Physicochemical Profile, and Research Sourcing Context


1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a geminally substituted phenylcyclopropylamine derivative bearing a cyclopropylmethoxy ether at the meta position and a fluorine atom at the para position of the phenyl ring [1]. This compound belongs to the arylcyclopropylamine class, which is historically validated as a scaffold for irreversible inhibition of flavin-dependent amine oxidases including monoamine oxidase A (MAO A), monoamine oxidase B (MAO B), and lysine-specific demethylase 1 (LSD1/KDM1A) [2]. The combination of a cyclopropylamine warhead with a cyclopropylmethoxy-fluoro aryl system places this compound at the intersection of two well-characterized pharmacophore families, making its precise substitution pattern a critical determinant of target engagement, isoform selectivity, and metabolic stability relative to simpler phenylcyclopropylamine analogs [3].

Geminal arylcyclopropylamine scaffold for mechanism-based amine oxidase inhibition
para-Fluoro and meta-cyclopropylmethoxy substitution define selectivity and metabolic stability
Hydrochloride salt form supports aqueous assay preparation without co-solvent

Why Simple Phenylcyclopropylamines Cannot Replace 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride in Research Applications


The phenylcyclopropylamine scaffold is exquisitely sensitive to aryl substitution: electron-withdrawing para-substituents such as fluorine increase MAO A inhibitory potency in the trans series by up to an order of magnitude, while electron-donating groups such as methoxy have negligible impact on MAO A but can modulate MAO B selectivity [1]. Furthermore, the amine geometry is critical—geminal attachment to a cyclopropane ring, as in this compound, differs fundamentally from the 2-fluoro-cyclopropylamine motif or the simple α-substituted benzylamine architecture in terms of both mechanism-based inactivation kinetics and susceptibility to metabolic deamination [2]. Replacing this compound with a des-fluoro, des-cyclopropylmethoxy, or regioisomeric analog without compensating for these electronic and steric features can produce qualitatively different inhibition profiles, confounding SAR interpretation and wasting synthetic resources [3].

01 Replacing para-fluoro with hydrogen may substantially reduce MAO A engagement, altering the inhibition profile
02 Methoxy or hydrogen at meta may shift metabolic stability and steric profile, confounding SAR
03 Regioisomeric or non-geminal cyclopropylamines can produce different inactivation kinetics and selectivity

Quantitative Differentiation Evidence for 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride Against Closest Structural Analogs


Geminal Cyclopropane Amine Architecture Confers Mechanistic Distinction from 2-Fluoro-cyclopropylamine and Benzylamine Series

The target compound features a geminal cyclopropylamine where the amine nitrogen is directly attached to the cyclopropane ring carbon that also bears the aryl group. This topology generates a distinct ring-opening trajectory upon flavin-dependent oxidation compared to the 2-fluoro-cyclopropylamine series. In the 2-fluoro series, trans-2-fluoro-2-phenylcyclopropylamine exhibits time- and concentration-dependent MAO A and MAO B inhibition, whereas its cis diastereomer shows 10–100-fold lower MAO A activity [1]. The geminal architecture of the target compound avoids the diastereomeric complexity and fluorine-dependent conformational biases inherent in the 2-fluoro series, potentially yielding more predictable mechanism-based inactivation kinetics [2].

Inactivation Topology
Class-level inference
Geminal attachment avoids cis/trans variability of 2-fluoro series
Simplifies SAR interpretation for library synthesis
Structural inference; no direct comparison data
Monoamine oxidase inhibition LSD1 inhibition Mechanism-based inactivation Flavin adduct formation

Para-Fluoro Substitution Enhances MAO A Potency Relative to Non-Fluorinated Analog: Electron-Withdrawing SAR

In the trans-2-fluoro-2-aryl-cyclopropylamine series, para-electron-withdrawing substituents (F, Cl, CF3) increase MAO A inhibitory potency, while electron-donating groups (methyl, methoxy) have negligible effect [1]. Extending this SAR to the geminal series, the para-fluoro substituent on the target compound is predicted to contribute positively to MAO A engagement compared to a des-fluoro analog such as 1-(3-(cyclopropylmethoxy)phenyl)cyclopropanamine. The best MAO A/MAO B selectivity (7:1) in the trans-series was achieved with para-CF3, while para-F in the cis-series gave 1:27 selectivity favoring MAO B [1]. The target compound's substitution pattern (para-F, meta-cyclopropylmethoxy) therefore occupies a distinct electronic and steric space that cannot be achieved by either mono-substituted or differently substituted analogs.

Para-F Substituent
Class-level inference
~1 log unit MAO A potency gain
Fluorine substitution supports MAO A activity screen
Inference from trans-2-fluoro series; no direct data
MAO A inhibition Electron-withdrawing substituent Para-fluoro phenyl Potency enhancement

Meta-Cyclopropylmethoxy Group Introduces Steric Bulk and Metabolic Stability Differentiation Versus Methoxy or Hydrogen

The cyclopropylmethoxy substituent at the meta position provides greater steric volume and altered electronic character compared to a simple methoxy group. In drug design, cyclopropyl groups are routinely introduced to improve metabolic stability by shielding labile positions from CYP450-mediated oxidation [1]. The cyclopropylmethoxy group, specifically, combines the electron-donating resonance effect of an alkoxy substituent with the metabolic resistance conferred by the cyclopropane ring. In the fluorinated phenylcyclopropylamine series, the meta position directly influences the orientation of the aryl ring relative to the flavin cofactor, potentially modulating the efficiency of covalent adduct formation [2]. Replacing the cyclopropylmethoxy group with methoxy or hydrogen would reduce steric bulk, alter logD, and potentially expose the meta position to oxidative metabolism.

Meta Substituent
Supporting evidence
Predicted 2–10× metabolic stability gain
May improve metabolic profile vs. methoxy
Cyclopropyl precedent; not measured for this compound
Metabolic stability CYP450 metabolism Cyclopropylmethoxy ether Steric shielding

Dual Pharmacophore Potential: LSD1 and MAO Inhibition Versus LSD1-Selective Chemotypes

The arylcyclopropylamine scaffold is a privileged structure for targeting both LSD1 and monoamine oxidases, which share homologous amine oxidase domains (17.6% sequence identity between LSD1 and MAO A/B) [1]. Patent literature establishes that specific aryl substitution patterns can tune selectivity between LSD1 and MAO isoforms [2]. The target compound's substitution pattern—combining para-fluoro (electron-withdrawing) and meta-cyclopropylmethoxy (bulky, electron-donating through resonance)—occupies a chemical space distinct from optimized LSD1-selective inhibitors such as ORY-1001 or GSK-2879552, which typically employ larger heteroaryl extensions. This suggests the target compound may exhibit a broader amine oxidase inhibition profile, potentially inhibiting both LSD1 and MAO isoforms, making it suitable for applications where polypharmacology within the amine oxidase family is desired rather than stringent LSD1 selectivity.

Amine Oxidase Profile
Class-level inference
Compact substitution; not LSD1-selective
Supports broader MAO/LSD1 polypharmacology studies
No target-engagement data; profile inferred
LSD1 inhibition MAO selectivity Epigenetics Cancer therapeutics

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over Free Base for In Vitro Assay Preparation

The target compound is supplied as the hydrochloride salt (C13H17ClFNO, MW 257.73 g/mol), which is expected to exhibit enhanced aqueous solubility relative to the free base form [1]. Primary amine hydrochlorides of phenylcyclopropylamines typically show water solubility >5 mg/mL, facilitating preparation of concentrated DMSO or aqueous stock solutions for enzymatic and cellular assays without the need for pH adjustment or co-solvents that may interfere with biological readouts. This contrasts with free base forms of related phenylcyclopropylamines, which often require organic co-solvents (e.g., DMSO, ethanol) at concentrations that may confound cell-based assays due to solvent toxicity [2].

Salt Form Solubility
Supporting evidence
Estimated 5–20× solubility vs. free base
Facilitates aqueous assay preparation
Based on amine salt principles; no direct measurement
Hydrochloride salt Aqueous solubility Assay-ready formulation Chemical stability

Limitation Statement: Absence of Direct Quantitative Target Engagement Data for This Compound

A comprehensive search of the peer-reviewed literature and patent databases (as of the search date) did not identify publicly available IC50, Ki, or % inhibition values for 1-(3-(cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride against any specific biological target. All differentiation claims presented in this guide are based on class-level inference from structurally related phenylcyclopropylamine series, established SAR principles for MAO and LSD1 inhibition, and physicochemical principles. Procuring organizations should either (a) commission in-house enzymatic profiling against desired targets before committing to large-scale synthesis, or (b) treat this compound as a building block for downstream derivatization rather than a pre-validated pharmacological tool.

Data Gap
Data to verify
No IC50/Ki/target occupancy available
Requires in-house profiling before use as tool
All differentiation is class-level inference
Data gap Enzyme inhibition IC50 Selectivity profile In vitro pharmacology

Recommended Research and Industrial Application Scenarios for 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)cyclopropan-1-amine hydrochloride


Building Block for Synthesis of LSD1/MAO Dual Inhibitor Libraries via N-Derivatization

The primary amine represents a versatile synthetic handle for constructing focused libraries of arylcyclopropylamine-based LSD1 and/or MAO inhibitors. The geminal cyclopropane architecture provides a rigid scaffold that can be elaborated through amide coupling, reductive amination, or sulfonamide formation at the cyclopropylamine nitrogen, while the para-fluoro and meta-cyclopropylmethoxy groups pre-install substituents known to modulate amine oxidase potency and selectivity [1]. This enables efficient SAR exploration around the amine vector without requiring de novo construction of the substituted phenylcyclopropane core.

Mechanistic Probe for Flavin-Dependent Amine Oxidase Inactivation Studies

The cyclopropylamine warhead functions as a mechanism-based inactivator of flavin-dependent amine oxidases, forming covalent adducts with the flavin cofactor or active-site cysteine residues upon enzyme-catalyzed ring opening [1]. The electron-withdrawing para-fluoro substituent may accelerate or decelerate the rate of cyclopropane ring opening relative to unsubstituted or electron-donating analogs, making this compound a useful kinetic probe for studying the electronic determinants of inactivation efficiency in MAO A, MAO B, and LSD1.

Metabolic Stability Benchmarking of Cyclopropylmethoxy-Containing Phenylcyclopropylamines

The cyclopropylmethoxy group presents a metabolically more robust alternative to methoxy in drug discovery programs targeting CNS indications where CYP-mediated O-demethylation is a known clearance pathway [1]. This compound can serve as a reference standard for comparative intrinsic clearance measurements (human or rodent liver microsomes/hepatocytes) against methoxy-substituted phenylcyclopropylamines, quantifying the metabolic advantage conferred by the cyclopropylmethyl ether moiety.

Pharmacophore Validation in LSD1-Mediated Epigenetic Regulation Assays

Given the structural proximity to validated LSD1 inhibitor chemotypes disclosed in patent literature [1], this compound can be deployed as a tool for probing the contribution of the geminal cyclopropylamine pharmacophore—as opposed to extended heteroaryl-bearing inhibitors—to cellular LSD1 inhibition and downstream effects on histone H3K4 methylation status, gene expression, and cancer cell proliferation, provided that in-house biochemical profiling first confirms measurable LSD1 engagement.

Application
Selection Property
Validation Focus
LSD1/MAO inhibitor library synthesis
Geminal cyclopropylamine scaffold for N-derivatization
SAR exploration around amine vector; pre-installed para-F & meta-cyclopropylmethoxy
Mechanistic probe for flavin-dependent amine oxidase inactivation
Cyclopropylamine warhead with para-F electronic modulation
Inactivation kinetics in MAO A/B and LSD1 assays
Metabolic stability benchmarking of cyclopropylmethoxy-phenylcyclopropylamines
Cyclopropylmethoxy vs. methoxy metabolic comparison
Intrinsic clearance in liver microsomes/hepatocytes
LSD1-mediated epigenetic regulation model studies
Geminal cyclopropylamine pharmacophore (non-extended)
Cellular H3K4 methylation and cell-proliferation endpoint context (requires prior target engagement validation)
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